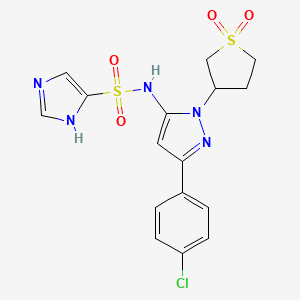

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone

説明

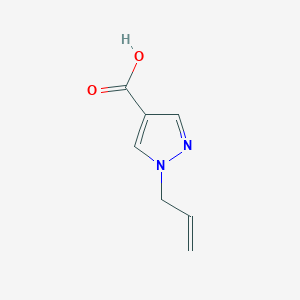

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone, or 1-BPC-2CE for short, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 139°C and a melting point of -20°C. 1-BPC-2CE is a versatile compound that can be used in a variety of laboratory experiments and research applications.

科学的研究の応用

Synthesis and Antibacterial Activity

Microwave Assisted Synthesis : This compound has been synthesized via microwave irradiation and used in the formation of various compounds with potential antibacterial activity. Specifically, its condensation with aryl aldehydes and guanidine hydrochloride under microwave irradiation leads to the creation of compounds that have been screened for antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Piperidine Containing Pyrimidine Imines and Thiazolidinones : The compound, following condensation with aryl aldehydes and guanidine hydrochloride, has been used to create pyrimidine imines and thiazolidinones. These have also been studied for their antibacterial activities, demonstrating the compound's role in the creation of potential antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Medicinal Chemistry and Drug Synthesis

Synthesis of Mixed D(2)/D(4) Receptor Antagonists : In the domain of medicinal chemistry, the compound has been involved in the optimization of a lead compound for the synthesis of potent mixed D(2)/D(4) receptor antagonists. This implies its utility in the development of drugs targeting dopamine receptors (Zhao et al., 2002).

Creation of Novel Heterocyclic Compounds : It has been used in the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine to synthesize novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds have shown significant antimicrobial activity, suggesting the compound's role in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Biochemical and Biophysical Research

- Hirshfeld Surface Analysis and Cytotoxic Studies : The compound, synthesized using a click chemistry approach, was characterized using various techniques including IR, NMR, and MS studies. It underwent thermal stability analysis, single crystal XRD analysis, and Hirshfeld surface analysis. Cytotoxicity evaluation and molecular docking studies have been performed, suggesting its utility in biochemical and biophysical research (Govindhan et al., 2017).

特性

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESGURPSHDOKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)

![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)

![N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2469909.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)